Home > Products > Screening Compounds P100517 > 5-Methoxycarbonyl Deferasirox
5-Methoxycarbonyl Deferasirox - 1395346-29-8

5-Methoxycarbonyl Deferasirox

Catalog Number: EVT-1461612
CAS Number: 1395346-29-8
Molecular Formula: C23H17N3O6
Molecular Weight: 431.404
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Deferasirox

Compound Description: Deferasirox is an oral iron chelator used to reduce chronic iron overload in patients who require frequent blood transfusions, such as those with thalassemia major and myelodysplastic syndromes [ [], [], [], [] ]. It acts by binding to iron in a 2:1 ratio and facilitating its excretion. Deferasirox is generally well-tolerated, but potential side effects include gastrointestinal disturbances, skin rash, and liver and kidney function abnormalities [ [], [], [] ].

Amlodipine

Compound Description: Amlodipine is a long-acting dihydropyridine calcium channel blocker commonly prescribed for hypertension and angina [ [] ]. Its chemical structure shares similarities with dihydropyridine derivatives mentioned in some abstracts.

Felodipine

Compound Description: Similar to Amlodipine, Felodipine is another dihydropyridine calcium channel blocker with a long duration of action, primarily used to treat hypertension [ [] ].

Overview

5-Methoxycarbonyl Deferasirox is a derivative of Deferasirox, which is primarily utilized as an iron chelator for treating chronic iron overload conditions. The compound is characterized by its molecular formula C23H17N3O6\text{C}_{23}\text{H}_{17}\text{N}_{3}\text{O}_{6} and a molecular weight of 431.4 g/mol. Its full IUPAC name is 4-[5-(2-hydroxy-5-methoxycarbonylphenyl)-3-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis.

Source and Classification

5-Methoxycarbonyl Deferasirox belongs to the class of triazole derivatives and is classified as an iron chelator. It is derived from the parent compound Deferasirox, which is widely recognized for its role in managing iron overload due to conditions such as thalassemia or repeated blood transfusions .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Methoxycarbonyl Deferasirox involves multiple steps, primarily utilizing transition metal-catalyzed coupling reactions. A notable method includes:

  1. Chan-Lam Coupling: This step involves the reaction between 3,5-dibromo-1H-1,2,4-triazole and (4-(methoxycarbonyl)-phenyl)boronic acid to form an intermediate.
  2. Suzuki-Miyaura Coupling: The next step utilizes 2-hydroxyphenyl-boronic acid pinacol ester in a microemulsion system to achieve carbon-carbon bond formation .
  3. Hydrolysis: The final step involves hydrolyzing the ester group of the resultant intermediate to yield 5-Methoxycarbonyl Deferasirox .
Molecular Structure Analysis

Structure and Data

The molecular structure of 5-Methoxycarbonyl Deferasirox can be represented as follows:

  • Molecular Formula: C23H17N3O6\text{C}_{23}\text{H}_{17}\text{N}_{3}\text{O}_{6}
  • Molecular Weight: 431.4 g/mol
  • InChI Key: ADZBLCFPGJKMPO-UHFFFAOYSA-N

The compound features a triazole ring linked to a benzoic acid moiety, with methoxycarbonyl and hydroxyl functional groups contributing to its chelating properties .

Chemical Reactions Analysis

Reactions and Technical Details

5-Methoxycarbonyl Deferasirox participates in several chemical reactions:

  • Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of carboxylic acids.
  • Reduction: Commonly executed using sodium borohydride or lithium aluminum hydride, resulting in alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
  • Coupling Reactions: The compound is frequently involved in Suzuki-Miyaura and Chan-Lam couplings facilitated by palladium or copper catalysts .

These reactions are pivotal for synthesizing various derivatives and exploring their biological activities.

Mechanism of Action

The mechanism of action of 5-Methoxycarbonyl Deferasirox mirrors that of its parent compound, Deferasirox. It functions as an iron chelator by binding to trivalent (ferric) iron with high affinity, forming stable complexes that are subsequently excreted via renal pathways. This property makes it effective in reducing iron overload in patients suffering from conditions like thalassemia or sickle cell disease .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Solid crystalline form
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for its application in both laboratory settings and potential therapeutic uses.

Applications

Scientific Uses

5-Methoxycarbonyl Deferasirox has several applications across various fields:

  • Chemistry: Serves as a reagent in organic synthesis reactions, particularly in cross-coupling and substitution reactions.
  • Biology: Utilized in proteomics research to investigate protein interactions and functions.
  • Medicine: Explored for potential therapeutic applications beyond iron chelation therapy, including effects on cellular iron metabolism.
  • Industry: Employed in the development of new pharmaceuticals and chemical processes aimed at managing iron-related disorders .
Introduction to 5-Methoxycarbonyl Deferasirox

Nomenclature and Structural Identification

The systematic naming of 5-Methoxycarbonyl Deferasirox follows IUPAC conventions as 4-[5-(2-hydroxy-5-(methoxycarbonyl)phenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid. This nomenclature precisely defines the molecular structure, indicating the presence of three aromatic systems: two hydroxyphenyl groups and a benzoic acid moiety interconnected through a 1,2,4-triazole ring, with the distinctive methoxycarbonyl (-COOCH₃) substituent at the C5 position of one hydroxyphenyl group. The compound is cataloged under CAS Registry Number 1395346-29-8, with alternative identifiers including Deferasirox Impurity 2 in pharmaceutical impurity reference standards [4] [8].

Table 1: Chemical Identifiers of 5-Methoxycarbonyl Deferasirox

Identifier TypeDesignation
IUPAC Name4-[5-(2-hydroxy-5-(methoxycarbonyl)phenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid
Chemical FormulaC₂₃H₁₇N₃O₆
Molecular Weight431.41 g/mol
CAS Registry Number1395346-29-8
Common SynonymsDeferasirox Impurity 2; Methyl 3-[1-(4-carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxybenzoate

Structurally, 5-Methoxycarbonyl Deferasirox maintains the tridentate iron-binding motif characteristic of deferasirox, featuring two phenolic hydroxyl groups and a triazole nitrogen capable of coordinating metal ions. The critical structural distinction lies in the esterification of the carboxylic acid group on the phenyl-triazole component, replacing the ionizable carboxylic acid (-COOH) with a methyl ester (-COOCH₃). This modification significantly alters the molecule's polarity and chromatographic behavior compared to deferasirox. Advanced structural characterization techniques, particularly LC-ESI-QT/MS/MS and NMR spectroscopy, confirm the site-specific modification and enable differentiation from deferasirox and other structural analogues. The mass spectrometry profile typically exhibits a protonated molecular ion [M+H]⁺ at m/z 432.12, with characteristic fragmentation patterns confirming the ester functionalization [4] [8].

Role as a Derivative of Deferasirox in Pharmaceutical Chemistry

5-Methoxycarbonyl Deferasirox emerges as a synthetic intermediate and process-related impurity during deferasirox manufacturing. The established synthetic route to deferasirox involves a multi-step sequence beginning with salicylic acid derivatives. Key precursors include salicylic acid, salicylamide, and 4-hydrazinobenzoic acid. The synthesis proceeds through the formation of 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one, which subsequently reacts with 4-hydrazinobenzoic acid under basic conditions to form the triazole ring system. The presence of residual methyl salicylate derivatives or esterification side reactions during synthesis can lead to the inadvertent incorporation of the methoxycarbonyl group, generating 5-Methoxycarbonyl Deferasirox as an impurity [4] [6].

Table 2: Comparative Chemistry of Deferasirox and 5-Methoxycarbonyl Deferasirox

Chemical PropertyDeferasirox5-Methoxycarbonyl Deferasirox
Molecular FormulaC₂₁H₁₅N₃O₄C₂₃H₁₇N₃O₆
Molecular Weight373.37 g/mol431.41 g/mol
Acid/Base FunctionalityTwo phenolic OH groups, one carboxylic acidTwo phenolic OH groups, one carboxylic acid, one methyl ester
Iron-Binding SitesTridentate ligandTridentate ligand
LogP (Estimated)~3.5~4.1 (more lipophilic)

The methyl ester modification profoundly influences the molecule's physicochemical behavior. Compared to deferasirox, the derivative exhibits increased lipophilicity due to the replacement of a polar carboxylic acid group with the non-ionizable ester moiety. This lipophilicity alteration affects solubility profiles, chromatographic retention, and potentially membrane permeability. While both compounds retain the essential tridentate ligand architecture (two phenolic hydroxyl groups and triazole nitrogen), the ester group in 5-Methoxycarbonyl Deferasirox reduces its metal-binding affinity relative to deferasirox. The carboxylic acid group in deferasirox participates in iron coordination, forming a stable 2:1 ligand-to-iron complex. The methyl ester group cannot participate in similar coordination, potentially altering the stoichiometry or stability of metal complexes. This difference has implications for the pharmacological activity, as the derivative likely possesses significantly reduced iron-chelating efficacy compared to the active pharmaceutical ingredient [4] [5] [6].

Significance in Analytical and Regulatory Contexts

Within pharmaceutical quality control frameworks, 5-Methoxycarbonyl Deferasirox is classified as a specified impurity requiring strict monitoring and control in deferasirox active pharmaceutical ingredients (APIs). Its detection and quantification are mandated due to potential impacts on drug efficacy and safety. Regulatory guidelines, notably ICH Q3A(R2) and Q3B(R2), stipulate reporting, identification, and qualification thresholds for impurities in new drug substances and products. For deferasirox, which has a maximum daily dose exceeding 2g/day, identification thresholds are typically set at 0.05% or higher, making the detection and characterization of 5-Methoxycarbonyl Deferasirox (often present at 0.1-0.15% levels in API batches) essential for regulatory compliance [4].

Advanced analytical methodologies have been developed specifically for resolving and quantifying this impurity. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry is the primary technique employed. A validated stability-indicating HPLC method using a C18 column (250 × 4.6 mm, 5µm) with a mobile phase consisting of phosphate buffer and methanol in a gradient elution mode effectively separates 5-Methoxycarbonyl Deferasirox from deferasirox and other related impurities. Detection typically employs UV monitoring at 245-250 nm, with the impurity exhibiting chromatographic retention behavior distinct from the parent drug [4].

Table 3: Analytical Parameters for 5-Methoxycarbonyl Deferasirox Detection

Analytical ParameterSpecification
Primary Analytical TechniqueRP-HPLC with UV/MS Detection
Typical Retention Time Relative to Deferasirox~1.2-1.5 (method-dependent)
Limit of Detection (LOD)≤0.02%
Limit of Quantification (LOQ)≤0.05%
Detection Wavelength245-250 nm
Mass Spectrometry Identification[M+H]⁺ m/z 432.12; Characteristic fragment ions

LC-ESI-QTof/MS/MS provides definitive structural characterization for identification. The protonated molecule [M+H]⁺ at m/z 432.12 undergoes collision-induced dissociation yielding characteristic fragment ions, including m/z 414.10 (loss of H₂O), m/z 400.12 (decarboxylation), and m/z 372.09 (loss of CH₂O₂). These fragmentation pathways confirm the structural assignment and differentiate the impurity from other process-related substances. The presence of 5-Methoxycarbonyl Deferasirox in API batches necessitates robust process optimization to minimize its formation. Controlling the purity of starting materials (particularly methyl salicylate derivatives) and reaction conditions (e.g., avoiding esterification conditions during synthesis or purification) are critical strategies for controlling levels of this impurity to within acceptable regulatory limits [4].

Properties

CAS Number

1395346-29-8

Product Name

5-Methoxycarbonyl Deferasirox

IUPAC Name

3-[2-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]-4-hydroxybenzoic acid

Molecular Formula

C23H17N3O6

Molecular Weight

431.404

InChI

InChI=1S/C22H15N3O6/c26-17-4-2-1-3-15(17)19-23-20(16-11-13(22(30)31)7-10-18(16)27)25(24-19)14-8-5-12(6-9-14)21(28)29/h1-11,26-27H,(H,28,29)(H,30,31)

InChI Key

PGLQINZEMMRJTR-NWILIBCHSA-N

SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=C(C=CC(=C3)C(=O)O)O)C4=CC=C(C=C4)C(=O)O)O

Synonyms

3-[1-(4-Carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxybenzoic Acid 1-Methyl Ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.